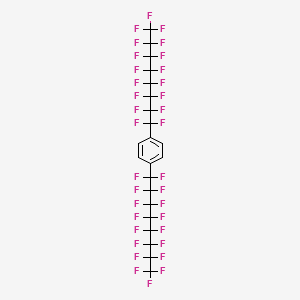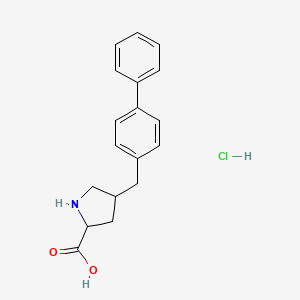![molecular formula C19H17N3O4 B14075626 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- CAS No. 909354-65-0](/img/structure/B14075626.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is an organic compound with a heterocyclic core. It is known for its unique structure and properties, making it a valuable compound in various scientific fields. The compound is characterized by its crystalline colorless solid form and its ability to decompose upon heating, releasing carbon dioxide and acetone .
Méthodes De Préparation
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields the compound in excellent purity and quantity. Industrial production methods may involve alternative routes, such as the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Analyse Des Réactions Chimiques
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is unique due to its high acidity and stability. Similar compounds include:
Barbituric Acid: Shares some properties with 1,3-Dioxane-4,6-dione but differs in its chemical structure and reactivity.
Dimethyl Malonate: Although closely related, it is significantly less acidic compared to 1,3-Dioxane-4,6-dione.
These comparisons highlight the unique properties and applications of 1,3-Dioxane-4,6-dione, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
909354-65-0 |
|---|---|
Formule moléculaire |
C19H17N3O4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[(4-phenyldiazenylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H17N3O4/c1-19(2)25-17(23)16(18(24)26-19)12-20-13-8-10-15(11-9-13)22-21-14-6-4-3-5-7-14/h3-12,20H,1-2H3 |
Clé InChI |
HGEGSWZIZWNWOD-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


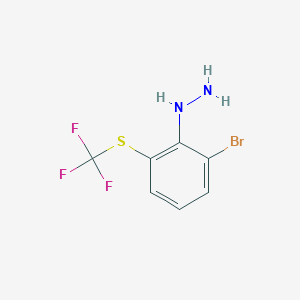
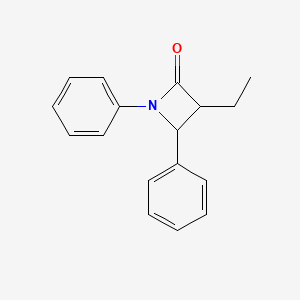
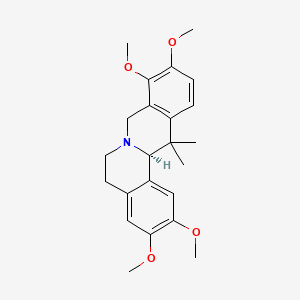

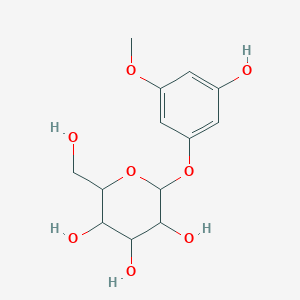
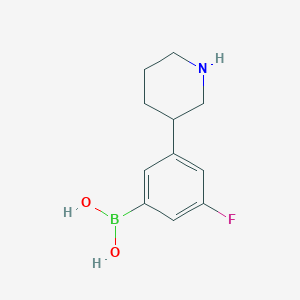
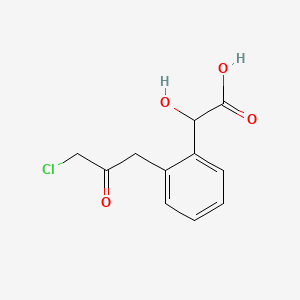

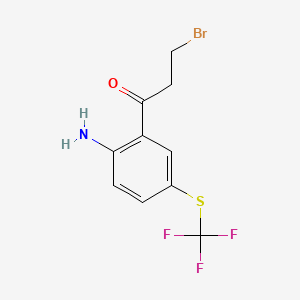
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
